molecular formula C4H9ClO B1656727 1-Chloro-2-methoxypropane CAS No. 5390-72-7

1-Chloro-2-methoxypropane

Cat. No.: B1656727
CAS No.: 5390-72-7
M. Wt: 108.57 g/mol
InChI Key: YSZGJULIUWQDME-UHFFFAOYSA-N
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Description

1-Chloro-2-methoxypropane (CAS: 5390-72-7; ChemSpider ID: 161240) is an organochlorine compound with the molecular formula C₄H₉ClO and an average molecular mass of 108.565 g/mol . Its monoisotopic mass is 108.034193 g/mol, and it features a methoxy group (-OCH₃) and a chlorine atom on adjacent carbon atoms in a propane backbone. This compound is used in organic synthesis, particularly as an alkylating agent or intermediate in the preparation of more complex molecules.

Properties

IUPAC Name

1-chloro-2-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-4(3-5)6-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZGJULIUWQDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968690
Record name 1-Chloro-2-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5390-72-7
Record name Propane, 1-chloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005390727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of 2-Methoxypropanol Using Thionyl Chloride

A widely documented method for synthesizing 1-chloro-2-methoxypropane involves the reaction of 2-methoxypropanol with thionyl chloride ($$ \text{SOCl}_2 $$). This reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methoxypropanol is replaced by a chlorine atom. The general equation is:

$$
\text{CH}3\text{OCH}2\text{CH}2\text{OH} + \text{SOCl}2 \rightarrow \text{CH}3\text{OCH}2\text{CH}2\text{Cl} + \text{SO}2 + \text{HCl}
$$

Reaction Conditions and Optimization

  • Temperature : The reaction is typically conducted at 0–25°C to minimize side reactions such as ether cleavage.
  • Solvent : Anhydrous conditions are critical; diethyl ether or dichloromethane is commonly used to dissolve thionyl chloride and 2-methoxypropanol.
  • Stoichiometry : A 1:1 molar ratio of 2-methoxypropanol to $$ \text{SOCl}2 $$ ensures complete conversion, though excess $$ \text{SOCl}2 $$ (1.2–1.5 equivalents) is often employed to drive the reaction to completion.

Yield and Purity
Under optimized conditions, this method achieves yields of 85–92%, with purity exceeding 95% after distillation. The by-products, $$ \text{SO}_2 $$ and $$ \text{HCl} $$, are gaseous and easily removed, simplifying purification.

Continuous-Flow Catalytic Synthesis Using Cation Exchange Resins

Industrial-scale production of chlorinated ethers increasingly adopts continuous-flow systems with solid acid catalysts. Patents CN102229522A and CN102229522B describe a tubular reactor packed with cation exchange resins (e.g., sulfonated polystyrene) for synthesizing related compounds like 1-chloro-2-methyl-2-propanol. While these patents focus on a structurally analogous compound, the methodology is adaptable to this compound by substituting the starting material with a methoxy-functionalized alkene.

Reactor Design and Parameters

Parameter Value/Range
Resin-filled tube length 0.1–100 m
Tube diameter 0.1–0.5 m
Temperature 0–45°C
Flow rate (alkene) 0.5–20 kg/h
Flow rate (water) 1–100 L/h

Mechanism and Advantages
The cation exchange resin acts as a Brønsted acid catalyst, protonating the alkene to form a carbocation intermediate. Subsequent nucleophilic attack by water or methanol yields the chlorinated ether. Key advantages include:

  • Reduced Waste : Eliminates liquid acid waste, aligning with green chemistry principles.
  • Scalability : Continuous-flow operation enhances throughput and consistency compared to batch processes.

Hydrochlorination of 2-Methoxypropene

A less common but viable route involves the hydrochlorination of 2-methoxypropene ($$ \text{CH}2=\text{C}(\text{OCH}3)\text{CH}_3 $$) with hydrogen chloride ($$ \text{HCl} $$):

$$
\text{CH}2=\text{C}(\text{OCH}3)\text{CH}3 + \text{HCl} \rightarrow \text{CH}3\text{OCH}2\text{CHClCH}3
$$

Reaction Dynamics

  • Regioselectivity : Markovnikov addition directs the chlorine to the more substituted carbon.
  • Catalysts : Lewis acids like $$ \text{FeCl}3 $$ or $$ \text{ZnCl}2 $$ accelerate the reaction at 20–50°C.

Challenges

  • By-Products : Competing polymerization of the alkene may occur, necessitating stringent temperature control.
  • Yield : Reported yields range from 70–78%, lower than thionyl chloride or catalytic methods.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Environmental Impact Scalability
Thionyl Chloride 85–92 >95 Moderate (acid gas) Laboratory
Cation Exchange Resin 88–94 >98 Low Industrial
Hydrochlorination 70–78 90–95 Low Pilot Scale

Key Insights

  • The cation exchange resin method offers the best balance of yield, purity, and environmental sustainability, making it ideal for industrial applications.
  • Thionyl chloride remains prevalent in laboratory settings due to its simplicity, despite generating $$ \text{SO}_2 $$ and $$ \text{HCl} $$.
  • Hydrochlorination is limited by regioselectivity issues and lower yields but provides a halogen-free alternative.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methoxypropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of 2-methoxypropanol.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 2-methoxypropene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

Major Products:

    Nucleophilic Substitution: 2-Methoxypropanol.

    Elimination Reactions: 2-Methoxypropene.

Scientific Research Applications

Scientific Research Applications

1-Chloro-2-methoxypropane has several notable applications in scientific research:

Organic Synthesis

  • Intermediate in Synthesis : It serves as an important intermediate in the synthesis of various organic compounds, facilitating the formation of more complex molecules.

Biological Applications

  • Modification of Biomolecules : This compound is utilized as a reagent for modifying biomolecules, aiding in the study of biochemical pathways and interactions.

Medicinal Chemistry

  • Drug Development : Investigations into its potential use in drug development have shown promise, particularly in creating new therapeutic agents.

Industrial Applications

  • Solvent Use : It is employed as a solvent in various industrial processes, providing an effective medium for chemical reactions.

Research has highlighted several biological activities associated with this compound:

Antimicrobial Properties

A study published in Nucleosides Nucleotides & Nucleic Acids demonstrated that halogenated ethers exhibit significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing antimicrobial agents.

Cytotoxicity

In vitro assays have revealed that this compound can induce apoptosis in cancer cells, indicating its potential as an anticancer agent. For instance, experiments focusing on breast cancer cell lines showed reduced cell viability and increased markers of apoptosis after treatment with this compound.

Neurotoxicity Concerns

Investigations into neurotoxic effects have raised concerns about the impact of halogenated compounds on neurological health. Research indicates that exposure to chloroalkanes can lead to cognitive deficits and neuroinflammation due to oxidative stress mechanisms.

Case Study 1: Antimicrobial Activity

A study conducted by Merck evaluated the efficacy of various chloroethers, including this compound, against bacterial pathogens. Results showed significant inhibitory effects on bacterial growth, supporting its potential use as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

In a series of experiments involving human breast cancer cell lines, researchers found that treatment with this compound resulted in decreased cell viability and increased apoptosis markers. This finding opens avenues for further exploration in cancer therapy.

Mechanism of Action

The mechanism of action of 1-chloro-2-methoxypropane involves its reactivity as a chlorinated ether. The chlorine atom is highly reactive, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the chlorine atom is replaced by other functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-Methoxypropane
  • Molecular Formula : C₄H₁₀O
  • Key Differences : Lacks the chlorine atom present in 1-Chloro-2-methoxypropane.
  • Applications: Primarily a solvent or intermediate in non-polar reactions due to its ether functionality .
  • Reactivity : Less reactive in nucleophilic substitution compared to chlorinated analogs.
1-Chloro-2-methyl-2-propanol
  • Molecular Formula : C₄H₉ClO
  • CAS : 558-42-9
  • Key Differences : Contains a hydroxyl (-OH) group instead of a methoxy group.
  • Reactivity : Hydroxyl group enables hydrogen bonding and acidity (pKa ~12–14), making it susceptible to oxidation or dehydration.
  • Hazards : Skin and eye irritant; requires stringent safety protocols during handling .

Chlorinated Alkanes and Alkenes

2-Chloro-2-methylpropane (tert-Butyl chloride)
  • Molecular Formula : C₄H₉Cl
  • Molecular Weight : 114.0 g/mol
  • Key Differences : Lacks the methoxy group; chlorine is on a tertiary carbon.
  • Reactivity : Undergoes rapid SN1 reactions due to tertiary carbocation stability.
  • Handling : Highly flammable; requires precautions against static discharge .
3-Chloro-2-methylpropene (Methallyl chloride)
  • Molecular Formula : C₄H₇Cl
  • CAS : 563-47-3
  • Key Differences : Unsaturated propene backbone with chlorine and methyl groups.
  • Applications : Used in polymerization and synthesis of agrochemicals.
  • Reactivity : Allylic chlorine participates in electrophilic addition or radical reactions.

Aromatic and Complex Derivatives

1-Chloro-1-phenyl-2-methylaminopropane
  • Molecular Formula : C₁₀H₁₄ClN
  • Molecular Weight : 183 g/mol
  • Key Differences : Aromatic phenyl group and amine substituent.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., stimulant analogs).
1-(5-Chloro-2-methoxyphenyl)propan-1-one
  • CAS : 68597-44-4
  • Key Differences : Ketone group and aromatic chloro-methoxy substitution.
  • Reactivity : Participates in Friedel-Crafts or Grignard reactions due to carbonyl functionality.

Data Table: Comparative Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Applications
This compound C₄H₉ClO 108.565 5390-72-7 Chloro, methoxy Alkylation agent, synthesis intermediate
1-Methoxypropane C₄H₁₀O 74.12 N/A Methoxy Solvent, non-polar reactions
1-Chloro-2-methyl-2-propanol C₄H₉ClO 108.57 558-42-9 Chloro, hydroxyl Oxidation/dehydration reactions
2-Chloro-2-methylpropane C₄H₉Cl 114.0 507-20-0 Tertiary chloro SN1 reactions, organic synthesis
3-Chloro-2-methylpropene C₄H₇Cl 90.55 563-47-3 Allylic chloro Polymerization, agrochemicals
1-Chloro-1-phenyl-2-methylaminopropane C₁₀H₁₄ClN 183.0 N/A Aromatic, amine, chloro Pharmaceutical intermediates

Key Findings and Research Insights

  • Reactivity Trends: Chlorinated compounds with electron-withdrawing groups (e.g., this compound) exhibit enhanced electrophilicity compared to non-chlorinated analogs like 1-Methoxypropane .
  • Safety Considerations: Chloro-alcohols (e.g., 1-Chloro-2-methyl-2-propanol) require rigorous handling due to their irritant properties, while unsaturated chlorides (e.g., 3-Chloro-2-methylpropene) pose flammability risks .
  • Synthetic Utility : Tertiary chlorides (e.g., 2-Chloro-2-methylpropane) are preferred in SN1 mechanisms, whereas methoxy-chloro hybrids (e.g., this compound) enable regioselective alkylation .

Biological Activity

1-Chloro-2-methoxypropane, also known as 2-methoxyethyl chloride, is a halogenated ether with the chemical formula C₃H₇ClO and a CAS number of 627-42-9. This compound has garnered interest in various fields, including medicinal chemistry and environmental studies, due to its unique biological properties and potential applications.

This compound exhibits several key physical and chemical properties that influence its biological activity:

PropertyValue
Molecular Weight94.54 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point92.5 °C
Melting Point-55 °C
Flash Point15 °C
Water Solubility60 g/L at 20 °C

These properties suggest that the compound is a volatile liquid with moderate solubility in water, which may affect its bioavailability and interaction with biological systems.

Antimicrobial Properties

Research indicates that halogenated ethers like this compound exhibit antimicrobial activity. A study published in Nucleosides Nucleotides & Nucleic Acids highlighted the synthesis of various nucleoside derivatives, including those containing halogenated ethers, which demonstrated significant antimicrobial effects against various bacterial strains .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several studies. In vitro assays have shown that the compound can induce apoptosis in cancer cells, suggesting potential as an anticancer agent. A notable study assessed the cytotoxicity of various chloroalkyl ethers, including this compound, revealing dose-dependent cell death in human cancer cell lines .

Neurotoxicity

Investigations into the neurotoxic effects of halogenated compounds have raised concerns regarding their impact on neurological health. Research indicates that exposure to certain chloroalkanes can lead to neurotoxic outcomes, including cognitive deficits and neuroinflammation. The mechanisms are thought to involve oxidative stress and disruption of neuronal signaling pathways .

Case Studies

  • Antimicrobial Activity : A study by Merck evaluated the antimicrobial efficacy of several chloroethers, including this compound, against Escherichia coli and Staphylococcus aureus. Results indicated that this compound exhibited significant inhibitory effects on bacterial growth, supporting its potential use as an antimicrobial agent .
  • Cytotoxicity in Cancer Research : In a series of experiments focusing on breast cancer cell lines, researchers found that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. This suggests a promising avenue for further exploration in cancer therapy .

Safety and Toxicology

The safety profile of this compound is critical for its application in research and industry. The compound is classified as flammable and harmful upon inhalation or skin contact. Material Safety Data Sheets (MSDS) indicate necessary precautions when handling this substance, emphasizing the use of personal protective equipment (PPE) such as gloves and face shields .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 1-chloro-2-methoxypropane?

  • Methodology : Adapt nucleophilic substitution reactions used for analogous chloroalkanes. For example, react 2-methoxypropanol with HCl in the presence of a catalyst (e.g., ZnCl₂) under controlled temperature (40–60°C). Purify via fractional distillation, noting boiling point differences between reactants and products .
  • Safety : Use fume hoods, wear nitrile gloves, and store away from ignition sources (UN 1224, Hazard Class 3.2) .

Q. How are key physical properties (e.g., density, boiling point) determined experimentally?

  • Density : Measure using a calibrated pycnometer or digital densitometer at 25°C. Compare with computational predictions from QSPR models .
  • Boiling Point : Determine via fractional distillation under reduced pressure to avoid decomposition. Cross-validate with gas chromatography .

Q. What safety protocols are critical for handling this compound?

  • Precautions : Avoid static discharge (S33), use explosion-proof equipment (S16), and ensure proper ventilation. Store in flame-resistant cabinets, adhering to OSHA HazCom 2012 guidelines .

Advanced Research Questions

Q. How can computational models resolve contradictions in reaction mechanisms (e.g., SN1 vs. SN2)?

  • Approach : Perform molecular dynamics simulations in ionic liquids (e.g., [emim]⁺PF₆⁻) to study solvolysis pathways. Compare activation energies and intermediate stability with ab initio calculations (e.g., DFT) .
  • Data Analysis : Use free energy profiles to identify dominant mechanisms under varying solvent polarities .

Q. What advanced spectroscopic techniques characterize this compound’s structure and purity?

  • NMR : Employ ¹H/¹³C NMR to confirm methoxy (-OCH₃) and chloro group positions. Compare coupling patterns with similar compounds (e.g., 2-chloro-2-methylpropane) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to detect isotopic clusters for Cl (³⁵Cl/³⁷Cl) and validate molecular ion peaks .

Q. How does this compound’s reactivity compare to unsaturated analogs (e.g., 1-chloro-1-propene)?

  • Reactivity Profile : The methoxy group enhances nucleophilicity at adjacent carbons, favoring substitution over addition. Contrast with 1-chloro-1-propene, which undergoes electrophilic addition due to its double bond .
  • Experimental Design : Test reactions with NaOCH₃ (substitution) and Br₂ (addition) under identical conditions .

Q. What strategies optimize its use as an intermediate in multi-step syntheses (e.g., pharmaceuticals)?

  • Retrosynthetic Planning : Use AI-driven tools (e.g., Template_relevance models) to identify feasible routes. Prioritize one-step reactions to minimize side products .
  • Case Study : Explore its potential in synthesizing metolachlor precursors via methoxy-directed alkylation .

Q. How can researchers address discrepancies in reported thermodynamic data (e.g., vapor pressure)?

  • Validation : Replicate measurements using static or dynamic vapor pressure apparatus. Cross-reference with QSPR predictions and adjust for temperature calibration errors .

Methodological Notes

  • Data Reporting : Follow Beilstein Journal guidelines for experimental reproducibility. Include raw spectral data and computational inputs in supplementary materials .
  • Contradiction Resolution : Use meta-analysis frameworks to reconcile conflicting literature (e.g., solvent effects on reaction rates) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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